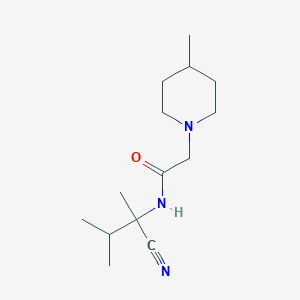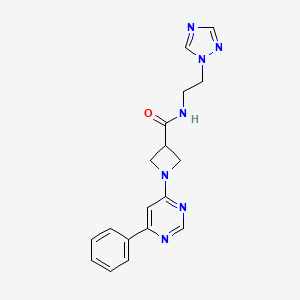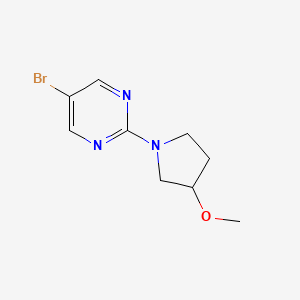
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of chemists at Upjohn Pharmaceuticals as a potential alternative to morphine. U-47700 has gained popularity in recent years as a recreational drug, leading to numerous cases of overdose and death. However,
作用機序
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide works by binding to the mu-opioid receptor and activating it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the analgesic and euphoric effects associated with opioid use. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has also been shown to have a high potential for respiratory depression, which can lead to overdose and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has a high potential for abuse and addiction, and can lead to overdose and death.
実験室実験の利点と制限
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a selective agonist of the mu-opioid receptor, making it a useful tool for investigating the receptor's structure and function. It also has a high affinity for the receptor, allowing for precise binding studies. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has several limitations. It has a high potential for abuse and addiction, and can be dangerous to handle due to its potential for respiratory depression. It is also illegal in many countries, making it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of new drugs that target the mu-opioid receptor with reduced potential for abuse and addiction. Another area of interest is the investigation of the role of the mu-opioid receptor in pain and addiction, and the development of new treatments for these conditions. Finally, there is a need for further research into the safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide, and the potential risks associated with its use.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide involves the reaction of 2,6-dimethylheptanoyl chloride with 4-methylpiperidine in the presence of sodium hydride to form the intermediate 1-(4-methylpiperidin-1-yl)-2,6-dimethylheptan-1-one. This intermediate is then reacted with cyanamide in the presence of sodium methoxide to form the final product, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has been used in scientific research as a tool to study the opioid receptor system. It acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has a high affinity for the mu-opioid receptor, making it a useful tool for investigating the receptor's structure and function.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-11(2)14(4,10-15)16-13(18)9-17-7-5-12(3)6-8-17/h11-12H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURIYPVKOPNMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)



![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)


![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2957079.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2957080.png)

